molecular formula C26H31NOSi B13335847 (S)-1-((tert-Butyldiphenylsilyl)oxy)-2-phenylbut-3-en-2-amine

(S)-1-((tert-Butyldiphenylsilyl)oxy)-2-phenylbut-3-en-2-amine

Cat. No.: B13335847
M. Wt: 401.6 g/mol
InChI Key: YNMHUCJHENDXQL-AREMUKBSSA-N
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Description

(S)-1-((tert-Butyldiphenylsilyl)oxy)-2-phenylbut-3-en-2-amine is a complex organic compound featuring a tert-butyldiphenylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-((tert-Butyldiphenylsilyl)oxy)-2-phenylbut-3-en-2-amine typically involves the protection of hydroxyl groups using tert-butyldiphenylsilyl chloride. The reaction conditions often include the use of a base such as imidazole or pyridine to facilitate the silylation process . The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger volumes while maintaining the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-((tert-Butyldiphenylsilyl)oxy)-2-phenylbut-3-en-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the silyl-protected hydroxyl group.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like sodium azide in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.

Scientific Research Applications

(S)-1-((tert-Butyldiphenylsilyl)oxy)-2-phenylbut-3-en-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-((tert-Butyldiphenylsilyl)oxy)-2-phenylbut-3-en-2-amine involves the protection of hydroxyl groups, which prevents unwanted side reactions during chemical syntheses . The tert-butyldiphenylsilyl group is introduced into the molecule, providing chemoselectivity in subsequent reactions. This protection is crucial for achieving high yields and purity in multi-step syntheses.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyldimethylsilyl (TBDMS) ethers: Similar protecting groups used in organic synthesis.

    tert-Butyldiphenylsilyl (TBDPS) ethers: Another variant of silyl protecting groups with similar applications.

Uniqueness

(S)-1-((tert-Butyldiphenylsilyl)oxy)-2-phenylbut-3-en-2-amine is unique due to its specific structural configuration and the presence of the tert-butyldiphenylsilyl group, which provides enhanced stability and selectivity compared to other silyl protecting groups .

Properties

Molecular Formula

C26H31NOSi

Molecular Weight

401.6 g/mol

IUPAC Name

(2S)-1-[tert-butyl(diphenyl)silyl]oxy-2-phenylbut-3-en-2-amine

InChI

InChI=1S/C26H31NOSi/c1-5-26(27,22-15-9-6-10-16-22)21-28-29(25(2,3)4,23-17-11-7-12-18-23)24-19-13-8-14-20-24/h5-20H,1,21,27H2,2-4H3/t26-/m1/s1

InChI Key

YNMHUCJHENDXQL-AREMUKBSSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@](C=C)(C3=CC=CC=C3)N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C=C)(C3=CC=CC=C3)N

Origin of Product

United States

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